molecular formula C6H6Cl2N2O B15221216 2,4-Dichloro-5-methoxypyridin-3-amine

2,4-Dichloro-5-methoxypyridin-3-amine

Cat. No.: B15221216
M. Wt: 193.03 g/mol
InChI Key: FIECKWIRABCWJH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxypyridin-3-amine is an organic compound belonging to the class of pyridines It is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-methoxypyridin-3-amine typically involves the chlorination of 5-methoxypyridin-3-amine. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methoxypyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-5-methoxypyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloropyrimidine

Uniqueness

2,4-Dichloro-5-methoxypyridin-3-amine is unique due to the presence of both chlorine atoms and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C6H6Cl2N2O

Molecular Weight

193.03 g/mol

IUPAC Name

2,4-dichloro-5-methoxypyridin-3-amine

InChI

InChI=1S/C6H6Cl2N2O/c1-11-3-2-10-6(8)5(9)4(3)7/h2H,9H2,1H3

InChI Key

FIECKWIRABCWJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=C1Cl)N)Cl

Origin of Product

United States

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